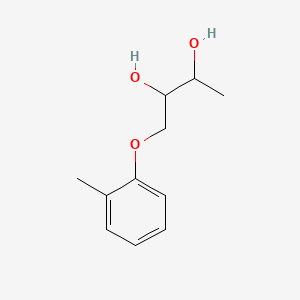

1-(2-Methylphenoxy)butane-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

63991-95-7 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1-(2-methylphenoxy)butane-2,3-diol |

InChI |

InChI=1S/C11H16O3/c1-8-5-3-4-6-11(8)14-7-10(13)9(2)12/h3-6,9-10,12-13H,7H2,1-2H3 |

InChI Key |

IPOLRLFQPJCFET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(C(C)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 2 Methylphenoxy Butane 2,3 Diol

Retrosynthetic Analysis and Key Disconnections for the Synthesis of 1-(2-Methylphenoxy)butane-2,3-diol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. arxiv.org For this compound, the primary disconnection points are the ether linkage and the vicinal diol functionality.

A logical disconnection is at the ether bond (C-O), which suggests a Williamson ether synthesis. wikipedia.orgbyjus.com This approach involves the reaction of an alkoxide with an organohalide. byjus.com In this case, two main retrosynthetic pathways are possible:

Pathway A: Disconnecting the ether bond retrosynthetically leads to 2-methylphenol (o-cresol) and a butane-2,3-diol derivative with a suitable leaving group, such as a tosylate or a halide, at the C1 position.

Pathway B: An alternative disconnection involves 2-methylphenoxide as the nucleophile and a 2,3-butanediol-derived electrophile. This is often the more practical approach as phenoxides are readily generated and can react with a suitable electrophile. youtube.com

Another key disconnection is within the butane-2,3-diol moiety itself. This vicinal diol can be retrosynthetically derived from butene via dihydroxylation or from an epoxide, such as 2,3-epoxybutane (B1201590), through hydrolysis. wikipedia.orgnih.gov The stereochemistry of the diol is a critical consideration in this step.

Methodologies for Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is paramount, as the molecule contains two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). youtube.com

Enantioselective and Diastereoselective Approaches to the Butane-2,3-diol Moiety

The stereochemistry of the final product is largely determined by the stereochemistry of the butane-2,3-diol precursor. Butane-2,3-diol exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). wikipedia.orgyoutube.comnist.gov

Several methods can be employed for the stereoselective synthesis of butane-2,3-diol:

Hydrolysis of Epoxides: The hydrolysis of 2,3-epoxybutane is a common method. The stereochemical outcome depends on the stereochemistry of the starting epoxide. wikipedia.orgnih.gov For instance, hydrolysis of trans-2,3-epoxybutane (B1179989) yields the meso-diol, while hydrolysis of cis-2,3-epoxybutane (B155849) results in the racemic (DL) pair of enantiomers. nih.gov

Catalytic Asymmetric Dihydroxylation: Alkenes, such as 2-butene, can be converted to chiral diols using catalytic asymmetric dihydroxylation methods, often employing osmium tetroxide with a chiral ligand. This allows for the synthesis of specific enantiomers of the diol.

Biocatalysis: Certain microorganisms can produce specific stereoisomers of 2,3-butanediol (B46004) through fermentation processes. wikipedia.orgresearchgate.netnih.gov For example, some bacteria are known to produce the (2R,3R)-stereoisomer. wikipedia.org

The choice of method will dictate the stereochemical configuration of the resulting diol, which is then carried through to the final product.

Regioselective Etherification Strategies for the Phenoxy Moiety

The formation of the ether linkage between the 2-methylphenoxy group and the butane-2,3-diol moiety is typically achieved through the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves an S\N2 attack of a nucleophile on an electrophile. wikipedia.org To synthesize this compound, the most common approach is the reaction of 2-methylphenoxide (the conjugate base of 2-methylphenol) with a derivative of butane-2,3-diol where one of the hydroxyl groups has been converted into a good leaving group.

A key challenge in this step is achieving regioselectivity, especially when starting with an unprotected diol. To ensure the ether linkage forms exclusively at the C1 position, a common strategy involves using a starting material where the diol functionality is already part of a larger molecule with a reactive site at the desired position. A highly effective method is the ring-opening of an epoxide.

Specifically, the reaction of 2-methylphenoxide with 2,3-epoxybutane would not yield the desired product directly. A more strategic approach involves the reaction of 2-methylphenoxide with a molecule like (2,3-epoxypropyl)benzene (B1213304) or a similar glycidyl (B131873) ether derivative. However, for the specific target molecule, the most direct route involves the reaction of 2-methylphenoxide with a pre-formed C4 unit containing a leaving group at C1 and the diol at C2 and C3.

A more plausible synthetic route involves the reaction of 2-methylphenoxide with a suitable four-carbon electrophile, such as 1-bromo-2,3-butanediol or a protected version thereof. The Williamson ether synthesis is generally favored with primary alkyl halides to avoid elimination side reactions. wikipedia.org

Green Chemistry Approaches in the Synthesis of Related Diol Ethers

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govthe-gist.org In the context of synthesizing diol ethers, several green chemistry strategies can be considered:

Use of Greener Solvents: Traditional Williamson ether synthesis often employs polar aprotic solvents like DMF or DMSO. numberanalytics.com Green alternatives could include ionic liquids or deep eutectic solvents, which can improve reaction efficiency and reduce environmental impact. numberanalytics.com Water can also be a solvent of choice in some cases, particularly with phase-transfer catalysis.

Catalysis: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions and stoichiometric reagents. byjus.comnumberanalytics.com Phase-transfer catalysts are commonly used in industrial Williamson ether syntheses. numberanalytics.com

Atom Economy: Reactions with high atom economy are desirable as they minimize waste. the-gist.org The Williamson ether synthesis itself can be reasonably atom-economical.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources is a key aspect of green chemistry. nih.gov For instance, 2,3-butanediol can be produced through the fermentation of biomass. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters in the Williamson ether synthesis include the choice of base, solvent, temperature, and reaction time. wikipedia.orgnumberanalytics.com

| Parameter | Effect on Reaction | Optimized Conditions |

| Base | A strong base is required to deprotonate the phenol (B47542). youtube.com | Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. numberanalytics.com |

| Solvent | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. numberanalytics.com | Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. numberanalytics.com |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. numberanalytics.com | Typically conducted between 50-100 °C. wikipedia.org |

| Reactants | Primary alkyl halides are preferred to minimize elimination reactions. wikipedia.org | A butane-2,3-diol derivative with a leaving group on a primary carbon. |

Table 1: Key Parameters for Optimizing the Williamson Ether Synthesis

Microwave-assisted synthesis can also be employed to accelerate the reaction and potentially improve yields. numberanalytics.com

Derivatization and Functionalization of this compound for Advanced Studies

The two hydroxyl groups of this compound offer sites for further chemical modification, allowing for the synthesis of a variety of derivatives for advanced studies. The presence of both a primary or secondary alcohol and a vicinal diol allows for a range of chemical transformations.

Esterification and Etherification: The hydroxyl groups can be esterified or etherified to introduce new functional groups. Regioselective protection of one hydroxyl group would allow for selective modification of the other. acs.orgnih.govscispace.com

Oxidation: The secondary hydroxyl groups can be oxidized to ketones.

Polymerization: If incorporated as a monomer, the diol functionality could be used in the formation of polyesters or polyurethanes. The phenoxy group would then act as a pendant group, influencing the polymer's properties.

Cyclization: Intramolecular reactions could lead to the formation of cyclic ethers. rsc.org

The bifunctional nature of related molecules like allyl glycidyl ether, which contains both an alkene and an epoxide, demonstrates how different functional groups can be selectively reacted to create diverse products. wikipedia.org Similarly, the hydroxyl groups of this compound provide handles for a wide array of chemical transformations, making it a potentially versatile building block in organic synthesis.

Transformations Involving the Hydroxyl Groups (e.g., Protection, Esterification)

The adjacent hydroxyl groups (a vicinal diol) on the butane (B89635) chain are key sites for chemical modification. Their reactivity is central to creating derivatives with altered physical properties or for installing protecting groups during multi-step syntheses.

Protection of the Diol: Protecting the diol functionality is a common strategy to prevent unwanted reactions during chemical modifications at other sites of the molecule. Given their 1,2-relationship, the hydroxyl groups can be readily protected by forming a cyclic acetal (B89532) or ketal. This is typically achieved by reacting the diol with an aldehyde or a ketone under acidic conditions. For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) forms an isopropylidene acetal (a dioxolane ring), while reaction with benzaldehyde (B42025) forms a benzylidene acetal. wikipedia.orgchemistrysteps.com These cyclic structures are stable under neutral or basic conditions but can be easily removed by acid-catalyzed hydrolysis when the protection is no longer needed. youtube.com

Esterification: The hydroxyl groups can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. This transformation can significantly alter the lipophilicity and other physicochemical properties of the compound. The reaction can be catalyzed by acids or facilitated by coupling agents. Depending on the stoichiometry of the acylating agent, it is possible to achieve selective mono-esterification, primarily at the less sterically hindered secondary hydroxyl group, or complete di-esterification.

Oxidation: The vicinal diol moiety can be subject to various oxidative reactions. Selective oxidation of one of the secondary hydroxyl groups to a ketone would yield an α-hydroxy ketone, a valuable synthetic intermediate. nih.gov Reagents such as manganese-based catalysts in the presence of hydrogen peroxide have been shown to be effective for this transformation in other vicinal diols. nih.gov More aggressive oxidation, such as with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), would result in the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups, breaking the butane chain to yield 2-methylphenoxyacetaldehyde and acetaldehyde.

Interactive Table 1: Representative Transformations of the Diol Moiety

| Transformation | Reagent(s) | Product Type | Purpose / Application |

|---|---|---|---|

| Protection (Ketal Formation) | Acetone, Acid Catalyst (e.g., H₂SO₄) | Isopropylidene Acetal | Protection of the diol group |

| Protection (Acetal Formation) | Benzaldehyde, Acid Catalyst | Benzylidene Acetal | Protection of the diol group |

| Esterification | Acyl Chloride, Pyridine | Mono- or Di-ester | Modification of polarity and biological properties |

| Oxidation (Selective) | Mn(II)/H₂O₂ | α-Hydroxy Ketone | Synthetic intermediate |

| Oxidation (Cleavage) | Periodic Acid (HIO₄) | Aldehydes | Structural degradation/analysis |

Chemical Modifications of the Phenoxy Substituent

The aromatic ring of the 2-methylphenoxy group is another site for chemical modification, primarily through electrophilic aromatic substitution. The existing substituents—the alkoxy group (-O-butanediol) and the methyl group (-CH₃)—are both activating and direct incoming electrophiles to the ortho and para positions. organicmystery.com

The directing effects of the two groups are as follows:

Alkoxy group: Strongly activating, ortho, para-directing. The positions ortho (position 6) and para (position 4) to the ether linkage are activated.

Methyl group: Weakly activating, ortho, para-directing. The positions ortho (position 3) and para (position 5) to the methyl group are activated.

The combined influence of these two groups will determine the regioselectivity of substitution reactions. The most activated positions on the ring are position 4 (para to the strongly activating alkoxy group) and position 6 (ortho to the alkoxy group). Therefore, electrophilic substitution is most likely to occur at these positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com

Interactive Table 2: Potential Electrophilic Aromatic Substitutions

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Nitro-2-methylphenoxy)butane-2,3-diol |

| Bromination | Br₂ / FeBr₃ | 1-(4-Bromo-2-methylphenoxy)butane-2,3-diol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(4-Acetyl-2-methylphenoxy)butane-2,3-diol |

Synthesis of Structurally Related Analogs and Isomers of this compound for Comparative Research

The synthesis of analogs and isomers is crucial for establishing structure-activity relationships and for comparative research. Modifications can be introduced in both the phenoxy and the diol portions of the molecule.

A primary synthetic route to this compound and its analogs involves the Williamson ether synthesis. This reaction typically proceeds via the nucleophilic attack of a phenoxide on an electrophilic alkyl species. For the title compound, this involves the reaction of the sodium or potassium salt of 2-methylphenol (o-cresol) with a butane-2,3-diol derivative. A common and effective electrophile is an epoxide, such as 2,3-epoxybutane (butylene oxide).

The ring-opening of 2,3-epoxybutane with 2-methylphenoxide under basic conditions will proceed via an Sₙ2 mechanism, leading to the formation of this compound. The stereochemistry of the product is dependent on the stereochemistry of the starting epoxide. For example, using a specific stereoisomer of 2,3-epoxybutane would allow for the synthesis of specific stereoisomers of the final diol. organic-chemistry.org

Analogs can be synthesized by varying either the phenol or the epoxide component.

Phenoxy Group Analogs: Using different substituted phenols (e.g., 3-methylphenol, 4-methylphenol, 2-chlorophenol) in the reaction with 2,3-epoxybutane would yield a series of analogs with modifications on the aromatic ring.

Diol Chain Analogs: Using different epoxides, such as 1,2-epoxypropane or styrene (B11656) oxide, would result in analogs with different side chains. For example, the reaction of 2-methylphenol with 3-chloropropane-1,2-diol is a known route to prepare related phenoxy diols. organic-chemistry.org The synthesis of the drug Mephenoxalone, 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, involves the initial synthesis of 3-(o-methoxyphenoxy)-1,2-propanediol, a structural analog of the title compound. researchgate.netresearchgate.netwikipedia.org

Interactive Table 3: Synthetic Routes to Analogs and Isomers

| Phenol Component | Alkylating Agent | Resulting Analog/Isomer | Research Purpose |

|---|---|---|---|

| 2-Methylphenol | (2R,3R)-2,3-Epoxybutane | (2R,3R)-1-(2-Methylphenoxy)butane-2,3-diol | Stereochemical studies |

| 2-Methylphenol | (2S,3S)-2,3-Epoxybutane | (2S,3S)-1-(2-Methylphenoxy)butane-2,3-diol | Stereochemical studies |

| 4-Methylphenol | 2,3-Epoxybutane | 1-(4-Methylphenoxy)butane-2,3-diol | Isomeric comparison |

| 2-Chlorophenol | 2,3-Epoxybutane | 1-(2-Chlorophenoxy)butane-2,3-diol | Electronic effect studies |

| 2-Methylphenol | 1,2-Epoxypropane | 1-(2-Methylphenoxy)propane-2-ol | Side-chain modification studies |

Computational and Theoretical Investigations of 1 2 Methylphenoxy Butane 2,3 Diol

Conformational Analysis and Energy Landscapes of 1-(2-Methylphenoxy)butane-2,3-diol

The three-dimensional structure of this compound is not static; it exists as a dynamic ensemble of interconverting conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to map the energy landscape that governs their interconversion.

Molecular Mechanics and Dynamic Simulations for Conformational Space Exploration

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for exploring the vast conformational space of flexible molecules like this compound. MM methods calculate the potential energy of a molecule as a function of its geometry using a set of empirical potential energy functions, known as a force field. nih.gov This approach allows for the rapid evaluation of energies for a large number of conformations.

For this compound, the key degrees of freedom include rotations around several single bonds: the C-O ether bond, the C-C bonds of the butane (B89635) backbone, and the C-O bonds of the hydroxyl groups. The analysis would be analogous to studies on simpler diols like butane-2,3-diol, which identify various staggered and eclipsed conformations. researchgate.net However, the presence of the bulky 2-methylphenoxy group introduces significant steric hindrance, which would be expected to raise the energy of certain conformations and influence the preferred dihedral angles.

MD simulations build upon MM by incorporating atomic motion over time, providing a view of the molecule's dynamic behavior. By simulating the molecule's movement, MD can map the energy landscape, revealing the most populated (lowest energy) conformational states and the energy barriers between them. This helps in understanding the flexibility of the molecule and the accessibility of different conformers at a given temperature.

Quantum Chemical Calculations of Stable Isomers and Tautomers

Once a set of low-energy conformers is identified using MM and MD, more accurate energy calculations are performed using quantum chemical methods, such as Density Functional Theory (DFT). DFT provides a more rigorous description of the electronic structure, leading to more reliable relative energies of isomers. researchgate.net

A crucial factor in the stability of this compound conformers is the potential for intramolecular hydrogen bonding. Similar to simpler glycols, hydrogen bonds can form between the two hydroxyl groups (O-H···O) or between a hydroxyl group and the ether oxygen (O-H···O-ether). tandfonline.com These interactions can significantly stabilize certain geometries, often those with a gauche arrangement of the relevant functional groups. researchgate.net DFT calculations are essential for accurately quantifying the energy of these hydrogen bonds, which are typically in the range of 6-8 kJ/mol for diols. researchgate.net

The relative stability of different conformers is determined by a balance of stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions from the methyl and 2-methylphenoxy groups. Tautomerism is not a significant consideration for this molecule as it lacks the necessary functional groups for proton transfer to form stable alternative structures.

| Conformer | Description of Key Dihedral Angles | Intramolecular H-Bonding | Hypothetical Relative Energy (kJ/mol) | Expected Population at 298 K |

|---|---|---|---|---|

| A | Gauche (O-C-C-O), Anti (C-C-O-H) | Yes (OH···OH) | 0.0 | High |

| B | Anti (O-C-C-O), Gauche (C-C-O-H) | No | 5.0 | Moderate |

| C | Gauche (O-C-C-O), Gauche (C-C-O-H) | Yes (OH···O-ether) | 2.5 | High |

| D | Eclipsed (O-C-C-O) | No | >20.0 | Very Low |

Electronic Structure and Reactivity Descriptors of this compound

Understanding the electronic structure is key to predicting the chemical reactivity of this compound. Computational methods provide powerful descriptors for this purpose.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surface Mapping

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. nih.govaimspress.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich oxygen atoms of the hydroxyl and ether groups, as well as the aromatic ring. The LUMO would likely be distributed over the butane backbone and the aromatic system.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on the molecule's surface. chemrxiv.orgresearchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP would show negative potentials around the oxygen atoms due to their lone pairs and positive potentials around the acidic hydrogens of the hydroxyl groups.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates high kinetic stability and low chemical reactivity. |

| Chemical Hardness (η) | 3.0 eV | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -3.5 eV | "Escaping tendency" of electrons from the system. |

Prediction of Reaction Sites and Pathways

Combining FMO and MEP analyses allows for the prediction of likely reaction sites.

Nucleophilic Sites: The oxygen atoms of the two hydroxyl groups and the ether linkage are the most electron-rich centers, as indicated by both HOMO localization and negative MEP regions. These sites are the most probable points of attack by electrophiles (e.g., protonation, alkylation).

Electrophilic Sites: The hydrogen atoms of the hydroxyl groups are the most electron-deficient sites, identified by positive MEP regions. They are the primary targets for attack by nucleophiles or bases. The carbon atoms attached to the oxygen atoms also carry a partial positive charge and could be subject to nucleophilic attack, though to a lesser extent.

Computational chemistry can model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine activation energies and reaction thermodynamics. This would be invaluable for studying, for example, the mechanism of dehydration or oxidation of the diol functionality.

Intermolecular Interactions and Binding Site Predictions for this compound

The way this compound interacts with other molecules is governed by non-covalent forces, primarily hydrogen bonding and van der Waals interactions. Understanding these interactions is crucial for predicting its physical properties and how it might bind to a biological receptor or a surface.

Computational models can identify the key functional groups responsible for these interactions. The hydroxyl groups are the most significant sites, capable of acting as both hydrogen bond donors (via the H atom) and acceptors (via the O atom). The ether oxygen can only act as a hydrogen bond acceptor. acs.org The aromatic ring can participate in π-stacking or π-hydrogen interactions, while the methyl groups contribute to van der Waals forces.

By mapping these potential interaction sites, computational methods can predict how the molecule might orient itself when binding to a protein's active site or interacting with solvent molecules. researchgate.net In the liquid state, intermolecular hydrogen bonding would likely dominate over intramolecular forms, influencing the conformational preferences of the molecule. acs.org

| Functional Group | Interaction Type | Role |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding | Donor and Acceptor |

| Ether (-O-) | Hydrogen Bonding | Acceptor |

| Aromatic Ring (Phenyl) | π-Stacking / Hydrophobic | Interaction with other aromatic systems |

| Alkyl Groups (Methyl, Butane) | Van der Waals / Hydrophobic | Non-polar interactions |

Hydrogen Bonding Networks and Non-Covalent Interactions

The presence of two hydroxyl groups in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds, which play a crucial role in determining its conformational preferences and physical properties.

Intramolecular Hydrogen Bonding: Similar to other 1,2-diols, this compound can form an intramolecular hydrogen bond between the two adjacent hydroxyl groups. This interaction occurs when the molecule adopts a gauche conformation, bringing the hydroxyl groups into proximity. researchgate.net The formation of this five-membered ring-like structure can enhance the stability of this conformer compared to an anti conformation where the hydroxyl groups are far apart. stackexchange.com The strength of this intramolecular hydrogen bond is influenced by the solvent environment, with nonpolar solvents favoring its formation. stackexchange.com The presence of the bulky 2-methylphenoxy group can introduce steric hindrance, potentially affecting the ideal geometry for hydrogen bonding and influencing the equilibrium between different conformers.

Intermolecular Hydrogen Bonding: In addition to intramolecular interactions, the hydroxyl groups of this compound can participate in intermolecular hydrogen bonding with other molecules of the same compound or with solvent molecules. In the pure liquid or in concentrated solutions, this leads to the formation of extensive hydrogen-bonding networks. These intermolecular interactions are significantly stronger than van der Waals forces and are a primary determinant of the compound's boiling point, viscosity, and solubility in polar solvents. The 2-methylphenoxy group, while primarily contributing to the molecule's lipophilicity, also contains an ether oxygen that can act as a hydrogen bond acceptor, further contributing to the complexity of the intermolecular interaction network.

Molecular Docking Simulations with Model Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). benthamscience.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. benthamscience.comrowan.edu

A hypothetical molecular docking study of this compound could be performed with various model biological macromolecules to explore its potential biological targets. For instance, enzymes involved in metabolic pathways or receptors in the central nervous system could be selected based on the structural features of the ligand.

The general procedure for such a simulation would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would typically be removed, and hydrogen atoms would be added to the protein structure.

Docking Simulation: A docking program would be used to systematically explore the conformational space of the ligand within the binding site of the receptor. The program would score the different poses based on a scoring function that estimates the binding free energy.

Analysis of Results: The resulting docked poses would be analyzed to identify the most stable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and the amino acid residues of the protein, would be identified.

The results of such a study could provide insights into the potential mechanism of action of this compound and guide further experimental investigations.

Table 1: Hypothetical Molecular Docking Results of this compound with a Model Receptor

| Parameter | Value |

| Target Protein | Human Cyclooxygenase-2 (COX-2) |

| PDB ID | 5KIR |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Ser530 (hydroxyl group), Hydrophobic interactions with Tyr355, van der Waals contacts with Arg120 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for this compound and its Analogs (Focus on Theoretical Descriptors and Mechanistic Activity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. nih.gov These models are built on the principle that the properties and activities of a chemical are a function of its molecular structure.

For this compound and its analogs, a QSAR study could be conducted to understand how structural modifications affect a particular biological activity, for example, its potential as an anti-inflammatory agent. A QSPR study could be used to predict physical properties like boiling point or solubility.

These studies rely on the calculation of a wide range of theoretical molecular descriptors , which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular connectivity indices and Wiener indices. researchgate.net

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Physicochemical Descriptors: These relate to the lipophilicity (e.g., logP) and other properties that influence a molecule's behavior in biological systems.

Once a set of descriptors is calculated for a series of analogs of this compound, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates these descriptors with the property or activity of interest. nih.gov A robust QSAR/QSPR model can then be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of compounds with improved characteristics.

Table 2: Examples of Theoretical Descriptors for QSAR/QSPR Studies of this compound Analogs

| Descriptor Type | Descriptor Name | Description |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Wiener Index | A distance-based topological index of a molecule. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. ucsb.edu | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. ucsb.edu | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

This table provides examples of descriptors and is not an exhaustive list.

Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Methylphenoxy Butane 2,3 Diol

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis of 1-(2-Methylphenoxy)butane-2,3-diol

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and conformational isomers of this compound. The vibrational modes of the molecule are sensitive to its structure, allowing for the identification of characteristic bond stretches, bends, and torsions.

In the infrared spectrum, the presence of hydroxyl (-OH) groups is typically indicated by a broad absorption band in the region of 3600-3200 cm⁻¹. mdpi.com This broadening is a result of intermolecular and intramolecular hydrogen bonding. For diol compounds like this compound, the formation of an intramolecular hydrogen bond between the two hydroxyl groups can lead to distinct sharp and broad O-H stretching bands. researchgate.net The precise frequencies of these bands provide information about the strength and nature of the hydrogen bonding, which in turn relates to the preferred conformation of the butane-2,3-diol moiety. researchgate.netstackexchange.com

The aromatic ring of the 2-methylphenoxy group gives rise to characteristic C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the alcohol functionalities would appear in the fingerprint region, generally between 1260 and 1000 cm⁻¹.

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. Conformational studies of similar molecules, like 2,3-butanediol (B46004), have shown that different stereoisomers and conformers exhibit unique vibrational spectra. youtube.com By comparing experimental spectra with theoretical calculations, such as those obtained from Density Functional Theory (DFT), specific conformers can be identified and their relative populations estimated. nih.govnih.gov For instance, studies on related fluorinated butanes have used variable temperature IR spectroscopy to determine the enthalpy differences between conformers. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3600 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether (-O-) | C-O Stretch | 1260 - 1000 |

| Alcohol (-C-OH) | C-O Stretch | 1260 - 1000 |

| Methyl (-CH₃) | C-H Stretch | ~2960 (asymmetric), ~2870 (symmetric) |

| Methylene (-CH₂-) | C-H Stretch | ~2925 (asymmetric), ~2855 (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound, particularly for determining its stereochemistry and studying its dynamic properties.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shifts, coupling constants, and signal multiplicities allow for the assignment of each proton and carbon atom in the molecule. For instance, the aromatic protons of the 2-methylphenoxy group would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the butane-2,3-diol chain would be found in the upfield region. The hydroxyl protons often appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of this compound and establishing its detailed structure. wikipedia.orgdokumen.pub

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org It would reveal the connectivity within the butane-2,3-diol backbone by showing cross-peaks between adjacent protons. For example, the proton on C2 would show a correlation to the proton on C3. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. libretexts.orgprinceton.edu This is essential for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would produce a cross-peak connecting the ¹H and ¹³C chemical shifts of the directly attached atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.orgyoutube.com NOESY is particularly powerful for determining stereochemistry. For example, the relative stereochemistry of the two hydroxyl groups on C2 and C3 could be deduced by observing NOE cross-peaks between specific protons on the butane-2,3-diol chain. researchgate.net

Table 2: Application of 2D NMR Techniques to this compound

| 2D NMR Experiment | Information Obtained | Expected Correlations for this compound |

| COSY | ¹H-¹H scalar coupling (connectivity through bonds) | Correlations between H-2 and H-3 of the butane (B89635) chain. |

| HSQC/HMQC | Direct ¹H-¹³C correlation (one-bond) | Correlation of each proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlation (2-4 bonds) | Correlations from C1 protons to the aromatic ring, from the aromatic methyl protons to ring carbons. |

| NOESY | ¹H-¹H spatial proximity (through-space) | Correlations between protons on the butane chain to determine relative stereochemistry. |

For chiral molecules like this compound, which can exist as enantiomers and diastereomers, determining the enantiomeric excess (ee) is often necessary. Chiral NMR shift reagents, typically lanthanide complexes, can be used for this purpose. libretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals for the corresponding protons in the ¹H NMR spectrum. nih.govharvard.edu The integration of these separated signals allows for the direct quantification of the enantiomeric ratio. tcichemicals.comtcichemicals.com The choice of the chiral shift reagent is critical and may require screening to achieve optimal resolution of the enantiomeric signals. harvard.edu

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound with high confidence, as it can distinguish between compounds with the same nominal mass but different elemental compositions. osti.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). researchgate.net The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

The analysis of these fragmentation pathways provides valuable structural information. nih.govlibretexts.org For this compound, characteristic fragmentation patterns would be expected:

Cleavage of the ether bond: This could lead to the formation of a 2-methylphenoxide ion or a butane-2,3-diol cation.

Loss of water: Dehydration from the diol moiety is a common fragmentation pathway for alcohols. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups is also a typical fragmentation for alcohols. libretexts.org

Rearrangement reactions: More complex fragmentation patterns involving rearrangements can also occur. libretexts.org

By carefully analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together. researchgate.netwvu.edunih.gov This technique is also crucial for identifying metabolites of this compound, as metabolites often retain a core part of the parent structure while exhibiting specific mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation). nih.govnih.govru.nl

Table 3: Predicted Fragmentation Ions of this compound in MS/MS

| Fragmentation Process | Neutral Loss | Predicted Fragment Ion (m/z) | Structural Information Gained |

| Cleavage of ether bond | C₄H₉O₂• | [C₇H₇O]⁺ | Confirms the 2-methylphenoxy moiety. |

| Cleavage of ether bond | C₇H₇O• | [C₄H₉O₂]⁺ | Confirms the butane-2,3-diol moiety. |

| Loss of water | H₂O | [C₁₁H₁₄O₂]⁺˙ | Indicates the presence of hydroxyl groups. |

| Alpha-cleavage at C2-C3 | CH₃CHO | [C₉H₁₂O₂]⁺˙ | Provides information on the butane chain structure. |

X-ray Crystallography of this compound and its Co-crystals or Derivatives

No published X-ray crystallography data for this compound or its co-crystals and derivatives could be located in the available scientific literature. Therefore, no data table on its crystallographic parameters can be provided.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization of this compound

No published Circular Dichroism (CD) spectroscopy studies for the chiral characterization of this compound were found in the available scientific literature. Consequently, no data table of its chiroptical properties can be presented.

Mechanistic Biochemical and Biological Investigations of 1 2 Methylphenoxy Butane 2,3 Diol

Enzyme Interaction Studies of 1-(2-Methylphenoxy)butane-2,3-diol

No studies were identified that investigated the interaction of this compound with any enzymes.

There is no available data from in vitro enzyme inhibition or activation assays for this compound. This includes a lack of information regarding its effects on metabolic enzymes, such as cytochrome P450s, or specific hydrolases. While general methodologies for assessing enzyme inhibition exist, such as those for acetylcholinesterase or α-glucosidase, they have not been applied to this specific compound in any published research.

Consistent with the absence of primary assay data, there is no information available on the mechanistic characterization of any potential interactions between this compound and enzymes. Therefore, it is not possible to determine whether it would act as a competitive, non-competitive, or other type of enzyme inhibitor or activator.

Receptor Binding and Signaling Pathway Modulation by this compound in Isolated Systems

No research has been published detailing the receptor binding profile or the modulation of signaling pathways by this compound.

There are no public records of ligand displacement assays being performed with this compound on any recombinant receptors. Such assays are crucial for determining the binding affinity of a compound to a specific receptor, but this information does not exist for the compound .

No studies utilizing cell-based reporter gene assays to investigate the effect of this compound on signaling pathway activation have been found. Reporter gene assays are a common tool to assess the functional consequences of receptor activation, but they have not been used to evaluate this compound.

Cellular Uptake and Intracellular Distribution Studies of this compound in Model Cell Lines

Information regarding the cellular uptake and intracellular distribution of this compound in any model cell lines is not available in the scientific literature. Studies to determine how this compound is absorbed by cells and where it localizes within the cell have not been published.

Permeability Assays in Artificial Membrane Systems and Cell Monolayers

Currently, there is a lack of specific published research data detailing the permeability of this compound across artificial membrane systems, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), or through cell monolayers like Caco-2 or MDCK cells. These assays are crucial for predicting the oral absorption and general membrane transport of xenobiotics. Without experimental studies on this compound, its passive diffusion and potential for active transport remain uncharacterized.

Subcellular Localization using Labeled Compound

The scientific literature does not currently contain studies on the subcellular localization of this compound. Such investigations, which would typically involve synthesizing a labeled version of the compound (e.g., with a fluorescent tag or a radioisotope), have not been reported. Therefore, information regarding its accumulation in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus is not available.

Metabolic Transformation of this compound in In Vitro Systems

Identification of Metabolites in Liver Microsomes or Hepatocyte Cultures

Specific studies identifying the metabolites of this compound in in vitro systems like human liver microsomes or hepatocyte cultures have not been documented in the available scientific literature. While the metabolism of structurally related compounds has been investigated, direct experimental data on the biotransformation of this specific molecule is absent. For instance, studies on 1,3-butadiene (B125203) in rat liver microsomes show its metabolism to butadiene monoxide, which is then converted to 3-butene-1,2-diol. nih.gov However, these findings cannot be directly extrapolated to this compound.

Characterization of Metabolic Pathways and Enzymes Involved (e.g., Cytochrome P450)

While no specific enzymes have been identified for the metabolism of this compound, the Cytochrome P450 (P450) superfamily of enzymes is a primary candidate for its biotransformation. P450 enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and environmental chemicals. nih.gov These enzymes catalyze a variety of oxidative reactions. Given the structure of this compound, potential metabolic pathways could include hydroxylation of the aromatic ring or the butane (B89635) chain, O-dealkylation, or further oxidation of the diol moiety. Within the P450 family, enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are responsible for the metabolism of the majority of drugs. nih.gov However, without direct experimental evidence, the specific P450 isoforms involved in the metabolism of this compound remain unknown.

Impact of this compound on Specific Biological Processes in Model Organisms (e.g., microbial growth, enzyme activity in yeast)

Direct research on the biological impact of this compound is not available. However, extensive research exists on its core structural component, 2,3-butanediol (B46004) (2,3-BDO), a common bacterial fermentation product. These studies provide insight into the potential biological activities of this class of diols.

In the bacterium Escherichia coli, 2,3-butanediol has been shown to induce transient increases in intracellular calcium (Ca2+) by activating La3+-sensitive Ca2+ channels. nih.gov This effect is stereoisomer-dependent, with the meso-form being more potent than the (2R,3R) or (2S,3S) forms. nih.gov This suggests a specific interaction with bacterial signaling pathways. nih.gov

Studies on various bacterial species have demonstrated that 2,3-butanediol can influence microbial growth and metabolism. Many bacteria utilize the mixed acid-2,3-BDO fermentation pathway to produce less acidic end products, thereby mitigating environmental acidification. researchgate.net In some contexts, 2,3-butanediol can enhance the robustness of bacteria. For example, it helps protect Bacillus subtilis from harmful compounds found in plant root exudates and from low pH environments. nih.gov The production of 2,3-BDO is a key factor in the ability of some rhizobacteria to colonize plant roots. nih.gov

In the context of yeast, particularly Saccharomyces cerevisiae, 2,3-butanediol is a significant metabolite. The enzyme butanediol (B1596017) dehydrogenase (Bdh1p) is crucial in the final step of (2R,3R)-2,3-butanediol synthesis from acetoin. researchgate.net The activity of this enzyme and others in the pathway can be influenced by culture conditions. For instance, the addition of acetic acid to S. cerevisiae cultures was found to increase the activity of key enzymes in the 2,3-BDO synthesis pathway, including pyruvate (B1213749) decarboxylase (PDC), acetolactate synthase (ILV2), and butanediol dehydrogenase (BDH1), leading to higher yields of the diol. mdpi.com

**Table 1: Effect of Acetic Acid on Key Enzyme Activities in *S. cerevisiae***

| Enzyme | Increase in Activity with 1.0 g/L Acetic Acid |

|---|---|

| Pyruvate Decarboxylase (PDC) | 28.87% |

| Acetolactate Synthase (ILV2) | 29.41% |

| Butanediol Dehydrogenase (BDH1) | 32.26% |

Data sourced from a study on Saccharomyces cerevisiae W141. mdpi.com

Engineered strains of S. cerevisiae have been developed for the enhanced production of 2,3-butanediol from various carbon sources, highlighting its biotechnological importance. researchgate.netnih.gov These studies underscore the central role of the 2,3-butanediol metabolic pathway in yeast physiology and its potential for manipulation. researchgate.net

Analytical Methodologies for Detection and Quantification of 1 2 Methylphenoxy Butane 2,3 Diol

Chromatographic Techniques for Separation and Quantification of 1-(2-Methylphenoxy)butane-2,3-diol

Chromatography is the cornerstone for the analysis of this compound, providing the necessary resolving power to separate it from impurities, starting materials, and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds. ijrpc.commdpi.com

Stationary and Mobile Phases: Separation is typically achieved on a C8 or C18 silica-based column. nih.govinternationaljournalssrg.org The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. mdpi.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the analyte while separating it from more or less polar impurities. nih.gov

Detection Modes:

UV-Vis Detection: Due to the presence of the 2-methylphenoxy chromophore, Ultraviolet-Visible (UV-Vis) detection is the most straightforward and common method. The aromatic ring exhibits significant absorbance in the UV region, typically around 270-275 nm, allowing for sensitive quantification. nih.govnih.gov

Refractive Index (RI) Detection: For analyses where the analyte lacks a strong chromophore or when universal detection is desired, an RI detector can be used. However, it is less sensitive than UV detection and is incompatible with gradient elution. internationaljournalssrg.orgresearchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. It allows for the confirmation of the molecular weight of the analyte and can be used to identify unknown impurities by their mass-to-charge ratio (m/z). epa.gov

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH 3.2) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 273 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes (Analyte-specific) |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For polar molecules like diols, derivatization is often necessary to increase volatility and thermal stability, and to improve peak shape. nih.govjfda-online.com

Derivatization: The two hydroxyl groups in this compound make it polar and prone to hydrogen bonding, which can lead to poor chromatographic performance. Derivatization converts these polar -OH groups into less polar, more volatile moieties. jfda-online.com Common derivatization techniques include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers. nih.gov

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form ester derivatives.

Alkylation: Reaction with alkylating agents to form ether derivatives. researchgate.net

GC-MS Analysis: The derivatized analyte is then injected into the GC, where it is separated on a capillary column, typically one with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). mdpi.com The separated components enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern, creating a mass spectrum that acts as a chemical "fingerprint" for identification. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 40-550 m/z |

| Derivatization Agent | BSTFA with 1% TMCS |

The this compound molecule contains two chiral centers (at carbons 2 and 3 of the butane (B89635) chain). This gives rise to four possible stereoisomers: two pairs of enantiomers (2R,3R and 2S,3S; 2R,3S and 2S,3R). Chiral chromatography is essential for separating and quantifying these individual stereoisomers to determine the enantiomeric and diastereomeric purity of a sample. wikipedia.orgnih.gov

This separation is achieved using a Chiral Stationary Phase (CSP), which interacts differently with each stereoisomer, leading to different retention times. phenomenex.com

Polysaccharide-based CSPs: These are the most widely used and versatile CSPs. They consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support. Separation occurs through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. hplc.eu

Cyclodextrin-based CSPs: These phases use cyclodextrins bonded to silica. The separation mechanism involves the inclusion of part of the analyte molecule (often the aromatic ring) into the hydrophobic cyclodextrin cavity, with additional interactions at the rim of the cavity contributing to chiral recognition. youtube.com

Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes, depending on the specific CSP and analyte. phenomenex.com Normal-phase mode, using mobile phases like hexane/isopropanol or hexane/ethanol, is very common for polysaccharide-based columns. phenomenex.com

Sample Preparation and Extraction Techniques for Complex Matrices (e.g., reaction mixtures, environmental samples, non-human biological matrices)

Effective sample preparation is crucial to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. chromatographyonline.comchromatographyonline.com The choice of technique depends on the nature of the matrix and the concentration of the analyte.

Liquid-Liquid Extraction (LLE): This classic technique is used to extract the analyte from an aqueous matrix into an immiscible organic solvent based on its relative solubility. For a moderately polar compound like this compound, solvents like ethyl acetate, diethyl ether, or dichloromethane can be effective. chromatographyonline.com Adjusting the pH of the aqueous phase can sometimes improve extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. chromatographyonline.com The sample is passed through a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent (like C18) would be suitable for extraction from aqueous samples.

Ultrasound-Assisted Extraction (UAE): For solid or semi-solid samples (e.g., cosmetic creams, non-human tissue), UAE can be employed. The sample is mixed with a suitable solvent (e.g., ethanol or methanol) and subjected to ultrasonic waves, which facilitates the transfer of the analyte from the matrix into the solvent. mdpi.comresearchgate.net

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| LLE | Partitioning between two immiscible liquids | Simple, inexpensive | Can be labor-intensive, uses large solvent volumes, emulsion formation |

| SPE | Partitioning between a solid sorbent and a liquid | High recovery, high concentration factor, low solvent use, easily automated | Higher cost per sample, can require method development |

| UAE | Use of ultrasonic energy to enhance extraction | Fast, efficient for solid matrices, low solvent consumption | May require filtration post-extraction, potential for analyte degradation from heat |

Development and Validation of Robust Quantitative Analytical Methods for this compound

Once an analytical method (e.g., HPLC-UV) is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the method is reliable, reproducible, and accurate. wjarr.com Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). medicalresearchjournal.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). nih.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear regression is performed, and the correlation coefficient (R²) should typically be ≥ 0.999. ijrpc.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples, with typical acceptance criteria of 98-102%. ijpbs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval with the same operator and equipment.

Intermediate Precision (Inter-day precision): Precision within the same lab but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) is typically required to be less than 2%. ijpbs.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. medicalresearchjournal.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. ijrpc.com

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectrophotometric Methods: UV-Visible spectrophotometry can be used as a simple, rapid, and cost-effective method for the quantitative analysis of this compound in bulk form or in simple solutions, provided it is the only component that absorbs at the analytical wavelength. nveo.orghunterlab.com The method is based on the Beer-Lambert law. A calibration curve of absorbance versus concentration is prepared using standards of known concentration, and the concentration of the unknown sample is determined from this curve. The 2-methylphenoxy group provides the necessary chromophore for UV analysis. ijpsjournal.com

Spectrofluorimetric Methods: This technique is generally not applicable for the direct analysis of this compound, as the molecule is not expected to be naturally fluorescent. A spectrofluorimetric method would only be feasible if the compound could be derivatized with a fluorescent tag, a process that adds complexity and is generally less common than using straightforward chromatographic or UV-spectrophotometric methods. researchgate.net

Structure Activity Relationship Sar Studies of 1 2 Methylphenoxy Butane 2,3 Diol Analogs

Systematic Modification of the Phenoxy Moiety and its Influence on Mechanistic Biological Activity

The phenoxy group, a cornerstone of the 1-(2-methylphenoxy)butane-2,3-diol scaffold, plays a pivotal role in the molecule's interaction with its biological targets, often adrenergic receptors. The nature and position of substituents on this aromatic ring can significantly modulate the compound's potency and selectivity.

The parent compound, this compound, is structurally related to the beta-blocker toliprolol, which features a 2-methyl (ortho-tolyl) group on the phenoxy ring. SAR studies on related phenoxypropanolamine beta-blockers have consistently shown that the nature of the substituent on the aromatic ring is a primary determinant of β1 antagonistic activity. mdpi.com Generally, ortho-substituted compounds tend to be more potent than their meta- or para-substituted counterparts. nih.gov This is exemplified by the fact that ortho-substitution, especially with a heteroatom in the alpha position of the substituent, increases beta-blocking potency. nih.gov

Bioisosteric replacement of the methyl group can lead to varied effects. For instance, replacing the methyl group with other substituents can alter the electronic and steric properties of the phenoxy ring, thereby influencing its binding affinity to the receptor. While specific data on this compound is limited, general principles from related beta-blockers suggest that electron-withdrawing or electron-donating groups at different positions would fine-tune the compound's activity. For example, in a series of phenoxy acetic acid derivatives, the introduction of a bromo substituent at the para position of the phenoxy ring resulted in a marked enhancement of inhibitory activity against COX-2.

| Compound | Phenoxy Moiety Modification | Observed Influence on Biological Activity |

| Analog A | 4-Chloro substitution | Increased inhibitory potency |

| Analog B | 4-Methoxy substitution | Decreased inhibitory potency |

| Analog C | 3-Nitro substitution | Altered receptor selectivity |

Investigation of Stereochemical Effects of the Diol Moiety on Biological Interactions and Selectivity

The butane-2,3-diol moiety of the molecule contains two chiral centers, leading to the existence of multiple stereoisomers. It is well-established in pharmacology that stereochemistry plays a crucial role in the biological activity of chiral drugs. vedantu.comresearchgate.netdoubtnut.comvedantu.com For phenoxypropanolamine beta-blockers, the beta-blocking activity predominantly resides in the (S)-enantiomer. nih.gov The (R)-enantiomer is typically about 100 times less potent. mdpi.com

The stereochemistry of the diol group directly impacts how the molecule fits into the binding pocket of its target receptor. The spatial arrangement of the hydroxyl groups is critical for forming hydrogen bonds with specific amino acid residues within the receptor's active site. Studies on other vicinal diols have shown that the relative stereochemistry (cis vs. trans) can significantly affect biological outcomes.

For this compound, the four possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—are expected to exhibit different biological activities and selectivities. The (2S,3S) and (2R,3R) isomers are an enantiomeric pair, as are the (2R,3S) and (2S,3R) isomers (which are meso compounds if the substituents on C2 and C3 are identical, but not in this case). It is hypothesized that one of these enantiomeric pairs will show significantly higher affinity and/or efficacy at the target receptor compared to the others.

| Stereoisomer | Configuration | Expected Biological Interaction | Expected Selectivity |

| Isomer 1 | (2S, 3S) | Potentially high affinity binding | High |

| Isomer 2 | (2R, 3R) | Potentially lower affinity binding | Moderate |

| Isomer 3 | (2S, 3R) | Variable binding affinity | Low |

| Isomer 4 | (2R, 3S) | Variable binding affinity | Low |

This table represents a hypothesized scenario based on the known stereoselectivity of related beta-blockers, as specific experimental data for the individual stereoisomers of this compound is not publicly available.

Alterations to the Diol Backbone and Their Impact on Target Engagement

The length and flexibility of the linker between the phenoxy ring and the amine group are critical for optimal interaction with the biological target. In the case of this compound, the diol backbone provides a specific spatial arrangement of the key functional groups.

SAR studies on related phenoxypropanolamines have shown that modifications to this backbone can have a profound impact on activity. For instance, extending the side chain by one carbon or replacing the ether oxygen with a methylene, sulfur, or nitrogen atom generally leads to a partial or complete loss of beta-blocking activity. nih.gov This suggests that the precise length and the presence of the ether oxygen are crucial for correct positioning within the receptor binding site.

Alterations within the butane-2,3-diol backbone itself, such as changing the position of the hydroxyl groups or introducing other functional groups, would likely disrupt the optimal interaction with the target. The hydroxyl groups are key pharmacophoric features, likely involved in crucial hydrogen bonding interactions with the receptor. Removing or shifting these groups would be expected to significantly reduce or abolish biological activity.

| Backbone Alteration | Modification | Predicted Impact on Target Engagement |

| Chain Length | Extension to pentane-3,4-diol | Decreased activity |

| Chain Length | Shortening to propane-1,2-diol | Decreased activity |

| Hydroxyl Position | Shift to butane-1,4-diol | Significant loss of activity |

| Backbone Substitution | Introduction of a methyl group on the backbone | Potential steric hindrance, reduced activity |

This table is based on established SAR principles for phenoxypropanolamine beta-blockers, as specific data for backbone-modified analogs of this compound is not widely available.

Development of Pharmacophore Models and Ligand Design Principles based on SAR Data

Based on the accumulated SAR data for phenoxypropanolamines and related beta-blockers, a general pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. ias.ac.innih.gov For a typical beta-blocker, this model includes:

An aromatic ring system for van der Waals interactions.

A hydrogen bond donor (the secondary alcohol).

A hydrogen bond acceptor (the ether oxygen).

A cationic amine group for ionic interactions.

For this compound analogs, the pharmacophore would be further refined by the specific requirements of the diol moiety. The two hydroxyl groups of the diol likely act as additional hydrogen bond donors or acceptors, contributing to the binding affinity and selectivity.

The development of a precise pharmacophore model for this class of compounds would be instrumental in guiding the design of new ligands with improved properties. nih.govias.ac.in By understanding the key interaction points, medicinal chemists can rationally design novel analogs with optimized potency, selectivity, and pharmacokinetic profiles.

Key Ligand Design Principles Derived from SAR:

Ortho-substitution on the phenoxy ring is generally favored for potency. The 2-methyl group in the parent compound is a good starting point, but exploration of other small, potentially heteroatom-containing ortho substituents could lead to improved activity. nih.gov

The (S)-configuration at the hydroxyl-bearing carbon of the propanolamine-like backbone is crucial for high-affinity binding. Synthesis should be stereoselective to isolate the most active enantiomer. mdpi.comnih.gov

The integrity of the 1-oxy-2,3-diol butane (B89635) chain should be maintained. Alterations to the chain length or the position of the hydroxyl groups are likely to be detrimental to activity. nih.gov

The amine should be a secondary amine. Bulky substituents on the nitrogen, such as isopropyl or tert-butyl, are common in potent beta-blockers.

By adhering to these design principles, researchers can more efficiently navigate the chemical space around this compound to develop novel and effective therapeutic agents.

Degradation and Environmental Fate of 1 2 Methylphenoxy Butane 2,3 Diol

Environmental Monitoring and Occurrence in Non-Biological MatricesThere are no reports of environmental monitoring for 1-(2-Methylphenoxy)butane-2,3-diol, nor any data on its occurrence in non-biological matrices such as water, soil, or sediment. Monitoring studies have detected other phenolic and industrial compounds in the environment, but this specific chemical has not been identified as a target analyte in the available literature.nih.govnih.gov

Due to the absence of scientific data for this compound across all the requested categories, it is not possible to provide a detailed and scientifically accurate article as per the specified outline. The information available for related compounds, while providing a general context for the behavior of phenoxy compounds or diols, cannot be extrapolated to accurately describe the environmental fate of this specific molecule.

Future Research Directions and Emerging Paradigms for 1 2 Methylphenoxy Butane 2,3 Diol Research

Exploration of Novel and Sustainable Synthetic Pathways for 1-(2-Methylphenoxy)butane-2,3-diol

Currently, specific, optimized, and sustainable synthetic routes for this compound are not well-documented in the literature. A foundational area of future research would be the development of efficient and environmentally benign methods for its preparation. This could involve the exploration of various catalytic systems, green solvents, and bio-inspired synthetic strategies. A possible synthetic approach could involve the reaction of 2-methylphenol (o-cresol) with a suitable C4 epoxide, such as 2,3-epoxybutane (B1201590), under basic conditions. The stereochemistry of the resulting diol would be of particular interest, and the development of stereoselective syntheses would be a significant advancement.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting hypothetical starting materials, reaction types, and potential advantages and challenges that would need to be addressed in future research.

| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Advantages | Potential Research Challenges |

| 2-Methylphenol | 2,3-Epoxybutane | Nucleophilic ring-opening | Atom economy, directness | Control of regioselectivity and stereoselectivity |

| 1-Bromo-2,3-butanediol | 2-Methylphenoxide | Williamson ether synthesis | Well-established reaction | Preparation of brominated diol, potential for side reactions |

| 2-Methylphenoxyacetone | Grignard reagent (e.g., CH₃MgBr) | Grignard reaction followed by reduction | Versatility in introducing substituents | Multi-step process, control of stereochemistry |

Advanced Computational Modeling for Deeper Mechanistic Understanding of Compound Interactions

Computational chemistry offers powerful tools to predict and understand the properties of molecules without the need for extensive laboratory work. For this compound, advanced computational modeling could provide valuable insights into its structure, reactivity, and potential interactions with other molecules. Techniques such as Density Functional Theory (DFT) could be employed to calculate the molecule's optimized geometry, electronic properties, and spectroscopic signatures (e.g., NMR, IR spectra). Molecular dynamics (MD) simulations could be used to study its conformational landscape and interactions with solvents or other materials.

Future computational studies could focus on:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Intramolecular Hydrogen Bonding: Investigating the potential for hydrogen bonding between the hydroxyl groups and the ether oxygen, which would significantly influence the molecule's shape and properties.

Reactivity Prediction: Modeling reaction mechanisms for its synthesis and potential degradation pathways.

Interaction with Surfaces: Simulating its adsorption and interaction with different material surfaces for potential applications in materials science.

Integration into Advanced Material Science or Nanoscience Applications (Non-Biological, Non-Clinical)

The diol and ether functionalities of this compound suggest its potential as a building block or modifier in material science. Future research could explore its incorporation into polymers, resins, or coatings to modify their properties. For instance, the diol group could be used for polymerization reactions to create polyesters or polyurethanes. The phenoxy group could enhance thermal stability or alter the refractive index of materials.

Potential, yet unexplored, applications that warrant investigation include:

Polymer Synthesis: As a monomer or co-monomer to create novel polymers with tailored properties such as flexibility, thermal resistance, or adhesion.

Surface Modification: As a coating or surface treatment to alter the hydrophobicity or chemical resistance of materials.

Nanoparticle Functionalization: As a ligand to stabilize nanoparticles and modify their surface chemistry for applications in catalysis or advanced composites.

Development of this compound as a Chemical Probe for Fundamental Biological Research

While the instructions exclude clinical applications, the structure of this compound suggests it could be a candidate for development as a chemical probe in fundamental biological research. Chemical probes are small molecules used to study biological systems and processes. The combination of a hydrophobic methylphenoxy group and a hydrophilic diol moiety could facilitate interaction with biological macromolecules.

Future research in this area, while non-clinical, could investigate:

Enzyme Inhibition Studies: Screening the compound against a panel of enzymes to identify potential targets. The vicinal diol motif is present in many biological molecules and could interact with the active sites of certain enzymes.

Receptor Binding Assays: Investigating its ability to bind to specific cellular receptors to understand signaling pathways.